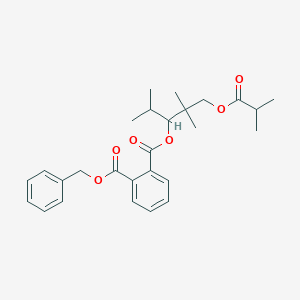

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6/c1-18(2)23(27(5,6)17-32-24(28)19(3)4)33-26(30)22-15-11-10-14-21(22)25(29)31-16-20-12-8-7-9-13-20/h7-15,18-19,23H,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZSSCRWFLKGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027785 | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16883-83-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16883-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL (1-(ISOBUTYRYLOXY)-2,2,4-TRIMETHYLPENTAN-3-YL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV6UJ7024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Esterification of Phthalic Anhydride

This method involves sequential esterification of phthalic anhydride with the two alcohols.

First Esterification: Formation of Monoester Intermediate

Phthalic anhydride reacts with 1-(isobutyryloxy)-2,2,4-trimethylpentan-3-ol under acidic or basic catalysis. For example, sulfuric acid (0.5–2 wt%) or organoamines (e.g., triethylamine) facilitate the reaction at 90–120°C for 4–6 hours. The molar ratio of phthalic anhydride to alcohol typically ranges from 1:1.05 to 1:1.25 to ensure complete conversion.

Second Esterification: Introduction of Benzyl Group

The monoester intermediate undergoes further esterification with benzyl chloride or benzyl alcohol. Using benzyl chloride, the reaction proceeds in the presence of sodium hydroxide to form a sodium salt intermediate, followed by nucleophilic substitution. Catalytic triethylamine (0.01–0.03 mol ratio) enhances reactivity at 115–140°C.

Key Reaction Parameters:

Transesterification of Dialkyl Phthalates

An alternative route involves transesterifying a pre-formed dialkyl phthalate (e.g., diisobutyl phthalate) with benzyl alcohol. This method employs acid catalysts (e.g., concentrated sulfuric acid) at elevated temperatures (150–180°C) to shift equilibrium toward the desired product.

Example Protocol:

-

Diisobutyl phthalate (1 mol) reacts with excess benzyl alcohol (2.5 mol) under sulfuric acid catalysis (1 wt%).

-

The mixture is refluxed for 8–12 hours, with water removal via azeotropic distillation.

-

Unreacted alcohols are stripped under vacuum (0.05–0.1 MPa).

Catalytic Systems and Reaction Optimization

Acid vs. Base Catalysis

Solvent-Free vs. Solvent-Assisted Reactions

Industrial methods favor solvent-free conditions to reduce costs and simplify purification. Small-scale syntheses may use toluene or xylene to azeotrope water, improving reaction efficiency.

Purification and Isolation

Washing and Neutralization

Crude product is washed with 5–6% sodium carbonate solution to remove residual acids or catalysts. Water washing (phthalic anhydride:water = 1:56 mol ratio) at 80–90°C ensures complete salt removal.

Vacuum Distillation and Dehydration

Post-washing, the product undergoes vacuum stripping (110–120°C, -0.08––0.05 MPa) to eliminate volatile impurities. Activated carbon (0.1–0.2 wt%) is added for decolorization before final filtration (80–110°C, 0.1–0.4 MPa).

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete esterification yields monoesters or unreacted alcohols. Excess benzyl chloride (10–25% molar excess) and controlled pH (≥8) mitigate this.

Thermal Degradation

Prolonged heating above 140°C risks decomposition. Temperature moderation (115–120°C) and inert atmospheres preserve product integrity.

Industrial-Scale Considerations

Scientific Research Applications

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also studied for its reactivity and stability under various chemical conditions.

Biology: Investigated for its potential effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Utilized in the manufacture of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, particularly estrogen. This interaction can lead to altered gene expression and disruption of normal hormonal functions. The compound’s ability to integrate into lipid membranes also affects cell membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinctiveness arises from its combination of a phthalate core, benzyl ester, and a branched isobutyryloxy-aliphatic chain. Below is a comparative analysis with structurally or functionally related compounds:

Physicochemical Properties

- Lipophilicity : The branched 2,2,4-trimethylpentan-3-yl chain increases lipophilicity compared to straight-chain analogs (e.g., methyl or isopropyl benzoates) . This property may enhance bioavailability in hydrophobic environments.

Industrial and Regulatory Context

Key Research Findings and Gaps

- Antibacterial Potential: Structural analogs with isobutyryloxy groups show promise, but the target compound’s specific activity remains unstudied .

- Stereochemical Sensitivity : The bioactivity of divarolides underscores the need for stereochemical analysis of the target compound’s isobutyryloxy and trimethylpentyl groups .

- Regulatory Considerations : Further toxicological profiling is required to assess safety, given the regulatory landscape for phthalates .

Biological Activity

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate is a chemical compound that belongs to the class of phthalates, which are widely used as plasticizers and in various industrial applications. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a phthalate moiety and an isobutyryloxy group. The molecular formula can be represented as follows:

This structure contributes to its interactions within biological systems.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including endocrine disruption, cytotoxicity, and neurotoxicity.

Endocrine Disruption

Phthalates are known for their potential endocrine-disrupting properties. Studies indicate that certain phthalates can mimic or interfere with hormone functions. Benzyl phthalates have shown varying degrees of estrogenic activity in vitro. For instance, butyl benzyl phthalate (BBP), a related compound, demonstrated weak estrogen receptor binding capabilities with a relative potency significantly lower than estradiol . This suggests that benzyl phthalates may also exhibit similar characteristics.

Cytotoxicity and Cell Growth Inhibition

Research has indicated that some phthalates can induce cytotoxic effects in various cell lines. For example, studies involving human breast cancer cell lines have shown that certain phthalates can inhibit cell proliferation . The implications of such findings are critical for understanding the potential risks associated with exposure to benzyl phthalates.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of butyl benzyl phthalate on organisms like Eisenia fetida, indicating that exposure could lead to significant neurotoxic outcomes . While specific data on this compound is limited, the structural similarities to BBP suggest potential neurotoxic effects warranting further investigation.

Case Study 1: Estrogenic Activity Assessment

In a study assessing the estrogenic activity of several phthalates using recombinant yeast assays, it was found that while some compounds exhibited significant estrogenic properties, others like BBP showed minimal activity. The maximum induction observed was only 50% of that caused by estradiol . This highlights the need for more comprehensive studies on this compound to evaluate its hormonal effects.

Case Study 2: Toxicological Profile in Rodents

A long-term study involving Fischer 344 rats fed diets containing BBP showed a dose-related decrease in body weight gain and an increased incidence of pancreatic tumors at higher doses . Although direct studies on this compound are lacking, these findings underscore the potential health risks associated with similar compounds.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Endocrine Disruption | Weak estrogenic activity observed; requires further investigation for specific compound effects. |

| Cytotoxicity | Inhibition of cell growth in breast cancer cell lines; implications for human health risks. |

| Neurotoxicity | Evidence of neurotoxic effects in model organisms; suggests potential risks for human exposure. |

| Long-term Toxicity | Dose-related health impacts observed in rodent studies; highlights need for safety assessments. |

Q & A

Q. Critical Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents. Purity validation requires GC-MS (>97% purity threshold) .

Basic: What analytical techniques are optimal for structural elucidation and purity assessment of this compound?

Answer:

Structural Characterization :

- NMR Spectroscopy : Use H and C NMR to confirm ester linkages and branching patterns. For example, the isobutyryl group shows a characteristic triplet at δ 1.1–1.3 ppm (H) and a carbonyl signal near δ 170 ppm (C) .

- FTIR : Peaks at ~1720 cm (ester C=O) and 1280–1100 cm (C-O stretching) confirm functional groups .

Q. Purity Assessment :

- GC-MS : Use a polar column (e.g., Rtx-440) to resolve isomers. Calibrate with reference standards for retention time matching .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Validate against NIST-certified phthalate standards .

Advanced: How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies for this phthalate?

Answer:

Discrepancies often arise from metabolic differences (e.g., hydrolysis rates in liver microsomes vs. environmental degradation).

Methodological Strategies :

Comparative Metabolism Studies :

- Use radiolabeled C-phthalate to track metabolites in rodent models (urine, plasma) vs. human hepatocyte assays.

- Analyze via LC-MS/MS to identify species-specific metabolites (e.g., monoester formation) .

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose in vitro effects (e.g., endocrine disruption) with high-dose in vivo toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.